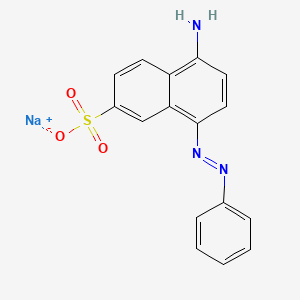

2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt

CAS No.: 6300-23-8

Cat. No.: VC18456733

Molecular Formula: C16H12N3NaO3S

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6300-23-8 |

|---|---|

| Molecular Formula | C16H12N3NaO3S |

| Molecular Weight | 349.3 g/mol |

| IUPAC Name | sodium;5-amino-8-phenyldiazenylnaphthalene-2-sulfonate |

| Standard InChI | InChI=1S/C16H13N3O3S.Na/c17-15-8-9-16(19-18-11-4-2-1-3-5-11)14-10-12(23(20,21)22)6-7-13(14)15;/h1-10H,17H2,(H,20,21,22);/q;+1/p-1 |

| Standard InChI Key | LFNJXGCSRNTIPM-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-].[Na+] |

Introduction

2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt is a complex organic compound with a molecular formula of C16H13N3NaO3S. This compound is a derivative of naphthalene, incorporating both sulfonic acid and azo functionalities, which are common in dyes and pigments. The presence of a phenylazo group and an amino group attached to the naphthalene ring system gives this compound unique chemical and physical properties.

Chemical Stability and Reactivity

Azo compounds are generally stable but can undergo reduction under certain conditions, breaking the azo linkage. The presence of a sulfonic acid group enhances its solubility in water, which is beneficial for applications requiring aqueous solubility.

Applications and Uses

Azo compounds, including 2-Naphthalenesulfonic acid derivatives, are primarily used in the textile and dye industries due to their colorfastness and stability. They can also be used in other applications such as paper, leather, and food coloring, although specific uses for this exact compound are not widely documented.

Manufacturing and Synthesis

The synthesis of such azo compounds typically involves diazotization of an aromatic amine followed by coupling with another aromatic compound. The specific synthesis details for this compound are not widely available, but it would follow similar principles to other azo dye syntheses.

Patent and Intellectual Property

Patents related to this compound or its synthesis are available through WIPO PatentScope, indicating ongoing research and development in related fields.

Safety and Handling

Safety data sheets (SDS) for this compound are not readily available, but handling azo compounds generally requires caution due to potential skin and eye irritation and allergic reactions. Proper protective equipment and ventilation should be used when handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume